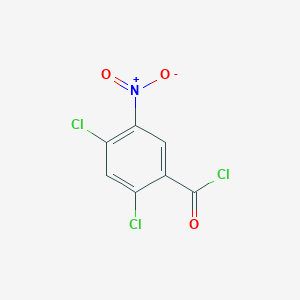

2,4-Dichloro-5-nitrobenzoyl chloride

Description

Properties

IUPAC Name |

2,4-dichloro-5-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NO3/c8-4-2-5(9)6(11(13)14)1-3(4)7(10)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJWZKHVENHUJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433850 | |

| Record name | Benzoyl chloride, 2,4-dichloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-28-0 | |

| Record name | Benzoyl chloride, 2,4-dichloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation as a Foundation

The Friedel-Crafts reaction is a cornerstone for synthesizing substituted benzoyl chlorides. For 2,4-dichloro-5-fluorobenzoyl chloride, 2,4-dichlorofluorobenzene reacts with carbon tetrachloride under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃) to form a trichloromethyl intermediate. Adapting this to the nitro analogue would require introducing the nitro group either before or after acylation. Nitration prior to Friedel-Crafts acylation is challenging due to the nitro group’s deactivating nature, which hinders electrophilic substitution. Alternatively, nitrating a pre-acylated intermediate may be more viable, though regioselectivity must be carefully controlled.

Sequential Halogenation and Nitration

A plausible route involves:

-

Chlorination and Nitration of Toluene Derivatives : Starting with a toluene derivative, sequential chlorination and nitration could yield 2,4-dichloro-5-nitrobenzene. Subsequent oxidation of the methyl group to a carboxylic acid, followed by acylation with thionyl chloride, would yield the target compound. However, this pathway risks over-chlorination and requires stringent temperature control during nitration.

-

Late-Stage Nitration : Introducing the nitro group after acylation, as demonstrated in analogous syntheses, could mitigate electronic deactivation. For example, nitrating 2,4-dichlorobenzoyl chloride at position 5 using mixed nitric-sulfuric acid under controlled conditions (0–10°C) may achieve the desired substitution.

Reaction Mechanisms and Regioselectivity

Nitration Challenges

Nitration of polychlorinated aromatics is highly sensitive to reaction conditions. For instance, in the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, temperatures exceeding 70°C during hydrolysis led to side reactions. Similarly, nitrating 2,4-dichlorobenzoyl chloride would require sub-zero temperatures to prevent decomposition. A mixed acid system (HNO₃/H₂SO₄) at −10°C could achieve selective nitration at position 5, though competing meta-substitution must be minimized through careful stoichiometry.

Optimization Strategies for Industrial-Scale Production

Solvent-Free Acylation

The provided patents highlight the advantages of solvent-free reactions for improving yield and purity. In the final acylation step of 2,4-dichloro-5-fluorobenzoyl chloride, thionyl chloride reacts with the carboxylic acid intermediate without solvents, achieving yields exceeding 88%. For the nitro analogue, this approach would reduce byproduct formation and simplify purification.

Table 1: Comparative Acylation Conditions

Recycling Byproducts

Patent CN111499506B emphasizes the recycling of byproducts like dimer compounds to enhance sustainability. For 2,4-dichloro-5-nitrobenzoyl chloride, unreacted starting materials or chlorinated intermediates could be recovered via vacuum distillation, reducing waste and raw material costs.

The cited methods prioritize low-pollution processes, such as recycling ferric chloride catalysts . For nitro syntheses, neutralization of spent acid mixtures and catalytic hydrogenation of nitro byproducts could mitigate environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-nitrobenzoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The compound can be hydrolyzed to form 2,4-dichloro-5-nitrobenzoic acid in the presence of water or aqueous base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.

Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like lithium aluminum hydride.

Hydrolysis: Water or aqueous sodium hydroxide solution.

Major Products Formed

Substitution: 2,4-Dichloro-5-nitrobenzamide, 2,4-Dichloro-5-nitrobenzoate esters.

Reduction: 2,4-Dichloro-5-aminobenzoyl chloride.

Hydrolysis: 2,4-Dichloro-5-nitrobenzoic acid.

Scientific Research Applications

Pharmaceutical Development

2,4-Dichloro-5-nitrobenzoyl chloride serves as a critical intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as anti-inflammatory and antimicrobial agents.

Case Study:

A study demonstrated the synthesis of novel anti-cancer compounds using 2,4-Dichloro-5-nitrobenzoyl chloride as a starting material. These compounds exhibited significant cytotoxicity against cancer cell lines, showcasing the compound's potential in oncology research.

Agrochemical Formulations

The compound is utilized in the production of herbicides and pesticides due to its ability to modify biological pathways in plants.

Case Study:

Research indicated that derivatives synthesized from 2,4-Dichloro-5-nitrobenzoyl chloride showed enhanced herbicidal activity against specific weed species. These findings suggest its application in developing more effective agrochemicals with reduced environmental impact.

Material Science

In material science, 2,4-Dichloro-5-nitrobenzoyl chloride is employed in synthesizing specialty polymers and resins that possess unique thermal and mechanical properties.

Case Study:

Investigations into polymer blends incorporating this compound revealed improved thermal stability and mechanical strength compared to conventional materials. This advancement opens avenues for its use in high-performance applications.

Comparative Data Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of anti-cancer drugs | Significant cytotoxicity against cancer cell lines |

| Agrochemicals | Development of herbicides | Enhanced activity against specific weed species |

| Material Science | Synthesis of specialty polymers | Improved thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-nitrobenzoyl chloride is primarily based on its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 2,4-dichloro-5-nitrobenzoyl chloride and its analogs:

Note: LogP values marked with * are inferred based on substituent contributions.

Key Observations:

- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in 2,4-dichloro-5-nitrobenzoyl chloride significantly increases electrophilicity compared to halogen-only analogs (e.g., 2,4-dichloro-5-fluorobenzoyl chloride) .

- Steric and Electronic Effects: Fluorine substitution (smaller size, higher electronegativity) in 2-chloro-4-fluoro-5-nitrobenzoyl chloride may slightly reduce steric hindrance but enhance electron withdrawal compared to chlorine .

- Lipophilicity: The nitro group increases LogP (lipophilicity) compared to fluoro-substituted analogs, influencing solubility in organic solvents .

Chloride:

- Nucleophilic Acyl Substitution: Reacts vigorously with amines, alcohols, and thiols to form amides, esters, and thioesters. The nitro group accelerates reactions due to enhanced carbonyl activation.

- Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and antibacterial agents.

Comparative Analysis:

2-Chloro-4-fluoro-5-nitrobenzoyl chloride :

- Superior reactivity in peptide coupling due to fluorine’s electron-withdrawing effect.

- Applications: HPLC derivatization (e.g., labeling amines in analytical chemistry).

4-Chloro-2-nitrobenzoyl chloride :

- Lower electrophilicity due to nitro at the 2-position (meta-directing effect reduces resonance stabilization).

- Used in synthesizing dyes and agrochemical intermediates.

2,4-Dichloro-5-fluorobenzoyl chloride :

- Less reactive than nitro-substituted analogs; employed in milder acylation conditions.

Biological Activity

2,4-Dichloro-5-nitrobenzoyl chloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, toxicological data, and case studies that highlight its effects.

2,4-Dichloro-5-nitrobenzoyl chloride has the following molecular characteristics:

- Molecular Formula : CHClN\O

- Molecular Weight : 221.09 g/mol

- Appearance : Yellow crystalline solid

Antibacterial Properties

Research indicates that 2,4-Dichloro-5-nitrobenzoyl chloride exhibits significant antibacterial activity against various strains of bacteria, particularly Gram-positive organisms such as Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of bacterial enzyme function through the formation of reactive intermediates following the reduction of its nitro group .

Table 1: Antibacterial Activity Against Different Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.25 μg/mL |

| Enterococcus faecium | <0.125 μg/mL |

| Klebsiella pneumoniae | 1 μg/mL |

| Acinetobacter baumannii | 4 μg/mL |

Toxicological Profile

Toxicological studies have revealed that 2,4-Dichloro-5-nitrobenzoyl chloride has potential carcinogenic properties. Long-term exposure in rodent studies has shown tumor induction in the liver and kidneys . The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B) based on animal studies .

Table 2: Toxicological Data Summary

| Effect | Observed Outcome |

|---|---|

| Hepatotoxicity | Induced liver tumors in rats |

| Renal Toxicity | Induced kidney tumors in rats |

| Hematologic Effects | Methaemoglobinemia observed |

| Lowest Observed Adverse Effect Level (LOAEL) | 93 mg/kg bw/day in rats |

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the effectiveness of 2,4-Dichloro-5-nitrobenzoyl chloride against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated potent activity with a MIC value significantly lower than that of conventional antibiotics, suggesting its potential as a novel therapeutic agent .

Case Study 2: Toxicity Assessment

In a chronic toxicity study involving rats, significant adverse effects were noted at doses above the LOAEL. The study highlighted hepatotoxic effects and increased mortality rates at higher concentrations, reinforcing the need for careful handling and consideration of safety protocols when utilizing this compound in research and industrial applications .

Q & A

Q. What are the standard synthetic routes for 2,4-dichloro-5-nitrobenzoyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nitration and halogenation of substituted benzoyl chlorides. Key methods include:

- Thionyl Chloride Route : Reacting 2,4-dichloro-5-nitrobenzoic acid with thionyl chloride (SOCl₂) in dichloromethane at 50°C for 1–12 hours, yielding the acyl chloride after solvent removal .

- Oxalyl Chloride Route : Using oxalyl chloride [(COCl)₂] with catalytic N,N-dimethylformamide (DMF) in dichloromethane at 50°C, producing orange or yellow solids confirmed by NMR .

- Halogenation : Nitration of 2,4-dichlorobenzoyl chloride with nitric acid under controlled conditions (e.g., aqueous ethanol, reflux) to introduce the nitro group .

Critical Factors : Reaction time (4–12 hours), solvent polarity, and catalyst (DMF vs. N-methylacetamide) significantly affect selectivity. Prolonged heating with SOCl₂ may degrade nitro groups, reducing yield .

Q. How should researchers handle 2,4-dichloro-5-nitrobenzoyl chloride to ensure safety during experiments?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of toxic vapors .

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Avoid moisture, as the compound reacts violently with water, releasing HCl and toxic gases .

- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in chemical waste containers. Never use water directly .

Q. What analytical techniques are recommended for characterizing 2,4-dichloro-5-nitrobenzoyl chloride?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro and chloro groups at positions 5 and 2/4, respectively) .

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 227.45 [M⁺]) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch) verify functional groups .

Advanced Research Questions

Q. How can conflicting data on reaction yields between thionyl chloride and oxalyl chloride routes be resolved?

- Methodological Answer : Discrepancies arise from solvent choice and catalyst activity:

- Thionyl Chloride : Higher reactivity in non-polar solvents (e.g., benzene) but may cause side reactions (e.g., sulfonation) .

- Oxalyl Chloride : Better selectivity in polar aprotic solvents (e.g., DMF/dichloromethane) due to milder conditions .

Recommendation : Use kinetic studies (e.g., in-situ FTIR) to monitor intermediate formation. Optimize by adjusting solvent polarity (e.g., switch from benzene to dichloromethane) and catalyst loading (0.5–1.0 eq. DMF) .

Q. What strategies stabilize 2,4-dichloro-5-nitrobenzoyl chloride against thermal decomposition during storage?

- Methodological Answer :

- Additives : Stabilize with 1–5% anhydrous magnesium sulfate to absorb residual moisture .

- Temperature Control : Store at –20°C in amber vials to prevent photodegradation and thermal cleavage of the nitro group .

- Purity Checks : Regularly analyze via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products (e.g., 2,4-dichloro-5-nitrobenzoic acid) .

Q. What mechanistic pathways explain the reactivity of 2,4-dichloro-5-nitrobenzoyl chloride in nucleophilic acyl substitutions?

- Methodological Answer : The electron-withdrawing nitro and chloro groups activate the acyl chloride toward nucleophilic attack:

- Nitro Group : Enhances electrophilicity of the carbonyl carbon via resonance withdrawal (–I effect) .

- Steric Effects : Chlorine at position 2 hinders nucleophilic approach, favoring reactions at position 4 .

Experimental Validation : Kinetic studies with amines (e.g., aniline) show faster substitution at position 4, confirmed by X-ray crystallography of amide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.